trans-2-Octenal

Übersicht

Beschreibung

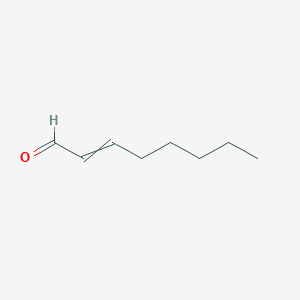

trans-2-Octenal, also known as (E)-trans-2-Octenal, is an organic compound with the molecular formula C8H14O. It is a colorless liquid with a characteristic odor and is classified as an unsaturated aldehyde. This compound is commonly used in the flavor and fragrance industry due to its pleasant aroma, which is reminiscent of fatty, green, and herbaceous notes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

trans-2-Octenal can be synthesized through various methods. One common synthetic route involves the aldol condensation of butanal (butyraldehyde) in the presence of a base catalyst. The reaction typically proceeds as follows:

Aldol Condensation: Butanal undergoes self-condensation in the presence of a base such as sodium hydroxide (NaOH) to form 2-octenal.

Reaction Conditions: The reaction is carried out at a temperature of around 25-30°C, and the product is purified through distillation.

Industrial Production Methods

In industrial settings, 2-octenal is produced through similar aldol condensation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as fractional distillation, helps achieve the desired quality .

Analyse Chemischer Reaktionen

Ozonolysis of trans-2-Octenal

trans-2-octenal reacts with ozone (O3) through electrophilic addition to the C=C double bond, which initiates the formation of a primary ozonide . This primary ozonide is unstable and decomposes into two primary carbonyl compounds and Criegee intermediates (CI) .

The reaction products of trans-2-octenal with ozone include pentanal and glyoxal . The general reaction for alkenals, including trans-2-octenal, with ozone can be written as :

The rate coefficients for the reaction of ozone with trans-2-octenal has been determined to be (2.37 ± 0.68) x 10-18 cm3 molecule-1 s-1 . The reaction of O3 with trans-2-hexenal has a similar rate coefficient of (2.0 ± 1.0) x 10-18 cm3 molecule-1 s-1, which suggests that increasing the alkyl chain length beyond C6 has a negligible effect on the magnitude of the rate coefficient .

Reaction with Nitrate Radical

trans-2-octenal also reacts with nitrate radicals (NO3). Research indicates that the alkyl chain length of unsaturated aldehydes has little influence on the NO3 reaction rate coefficients . The abstraction of the aldehydic hydrogen from the alkenal is the dominant reaction pathway, accounting for approximately 83% of the total reaction . The addition channel, primarily β addition, has a smaller influence, contributing about 17% to the total reaction for the series of alkenals .

Other Chemical Reactions and Considerations

Wissenschaftliche Forschungsanwendungen

Food Industry Applications

Flavoring Agent

trans-2-Octenal is widely used in the food industry for its flavor-enhancing properties. It is particularly effective in:

- Savory Flavors : Enhances beef and chicken flavors, providing a rich, fatty profile. For instance, it is utilized in roast beef flavors at concentrations around 150-200 ppm .

- Nut Flavors : It significantly improves hazelnut and praline flavors, with optimal levels around 100-200 ppm depending on the specific nut profile .

- Bread and Tomato Flavors : The compound adds authenticity to various bread types and fresh tomato flavors, highlighting its versatility in culinary applications .

Cosmetic Industry Applications

In the cosmetic sector, this compound serves as a fragrance component. Its pleasant odor makes it suitable for use in perfumes and personal care products, contributing to the overall sensory experience of these items .

Agricultural Applications

Pest Control

Recent studies have highlighted this compound's potential as a biocontrol agent against phytopathogenic fungi. Notably:

- Fungal Inhibition : Research demonstrated that this compound effectively inhibits the growth of Sclerotium rolfsii, a soil-borne fungus responsible for significant crop diseases. In vitro studies revealed that exposure to this compound can kill fungal mycelium and eliminate sclerotia viability when direct contact occurs .

Case Study: Efficacy Against Sclerotium rolfsii

A study conducted by Benichis et al. (2020) assessed this compound's effectiveness against Sclerotium rolfsii both in vitro and in soil environments. The results indicated complete inhibition of fungal growth at specific concentrations, suggesting its potential as a natural fungicide in agricultural practices .

| Application Area | Specific Use Case | Concentration (ppm) |

|---|---|---|

| Food Industry | Beef flavors (roast) | 150-200 |

| Nut flavors (hazelnut) | 100-200 | |

| Fresh tomato flavors | 100 | |

| Cosmetic Industry | Fragrance component | Variable |

| Agricultural Sector | Fungal control (Sclerotium rolfsii) | Concentration-dependent |

Biological Research Applications

This compound has also been studied within biological research contexts, particularly using Drosophila melanogaster as a model organism. Research indicates that exposure to this compound can lead to locomotory defects in fruit flies, providing insights into neurobiological responses to volatile organic compounds . This application underscores the compound's relevance not only in practical uses but also in advancing scientific understanding of chemical interactions within biological systems.

Wirkmechanismus

The mechanism by which trans-2-Octenal exerts its effects varies depending on the application:

Vergleich Mit ähnlichen Verbindungen

trans-2-Octenal can be compared with other similar compounds, such as:

2-Nonenal: Another unsaturated aldehyde with a similar structure but with one additional carbon atom. It has a more intense odor and is used in similar applications.

2-Decenal: A longer-chain unsaturated aldehyde with a similar structure. It is also used in the flavor and fragrance industry but has a different odor profile.

2-Hexenal: A shorter-chain unsaturated aldehyde with a similar structure.

This compound is unique due to its specific odor profile and its role in plant defense mechanisms, which distinguishes it from other similar compounds .

Biologische Aktivität

Trans-2-octenal is a volatile organic compound recognized for its diverse biological activities, particularly in antimicrobial and antifungal applications. This article synthesizes various research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

This compound is an unsaturated aldehyde with the molecular formula . It is characterized by its strong odor and is commonly found in the volatile emissions of certain plants and insects. Its structural formula is represented as:

Insect Defense Mechanism

Research indicates that this compound serves as a significant alarm pheromone in the brown marmorated stink bug (Halyomorpha halys), exhibiting both antipredatory and antimicrobial properties. In vitro studies have demonstrated that this compound effectively inhibits the growth of various bacteria, including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Escherichia coli

- Pseudomonas aeruginosa

In disk diffusion assays, this compound showed significant zones of inhibition against these pathogens, suggesting its potential as a natural antimicrobial agent .

| Bacteria | Zone of Inhibition (mm) | Concentration Tested |

|---|---|---|

| Staphylococcus aureus (MRSA) | 20 | 20% |

| Escherichia coli | 25 | 20% |

| Pseudomonas aeruginosa | 15 | 40% |

Human Health Implications

This compound has been implicated in cases of irritant contact keratitis due to exposure to bodily fluids from stink bugs. A case study reported significant ocular irritation and corneal defects following exposure, necessitating medical intervention . This highlights the dual nature of this compound as both a potential irritant and a protective agent.

Antifungal Activity

This compound has demonstrated promising antifungal properties against phytopathogenic fungi. A study focused on its efficacy against Sclerotium rolfsii, a soil-borne fungus affecting crops, found that this compound completely inhibited fungal growth in vitro. The compound also effectively reduced the viability of fungal sclerotia when applied directly .

| Fungal Target | Efficacy | Application Method |

|---|---|---|

| Sclerotium rolfsii | Complete inhibition | Direct contact |

| Viability of sclerotia | Reduced at contact | Soil application |

The antimicrobial effects of this compound are believed to stem from its ability to disrupt microbial cell membranes, leading to increased permeability and eventual cell death. The compound's lipophilicity allows it to integrate into lipid membranes effectively.

Case Studies and Research Findings

- Antimicrobial Efficacy : A comprehensive study assessed the antibacterial activity of this compound against MRSA and other pathogens, confirming its potential for use in developing natural preservatives or therapeutic agents .

- Fungal Control : Another research highlighted this compound's role in controlling Sclerotium rolfsii, suggesting it could serve as an eco-friendly alternative to chemical fungicides in agriculture .

- Irritation Cases : Clinical observations documented cases of keratitis linked to exposure to this compound, emphasizing the need for caution regarding its irritant properties while recognizing its beneficial applications in pest management .

Eigenschaften

IUPAC Name |

(E)-oct-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBXEMGDVWVTGY-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858789 | |

| Record name | (E)-2-Octenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a distinct green-leafy odor; [Bedoukian Research MSDS], Colourless to slightly yellow liquid; Fatty, green aroma | |

| Record name | trans-2-Octenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18101 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Octenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1362/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; Soluble in most fixed oils, Soluble (in ethanol) | |

| Record name | 2-Octenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1362/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.835-0.845 | |

| Record name | 2-Octenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1362/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.59 [mmHg] | |

| Record name | trans-2-Octenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18101 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2548-87-0, 2363-89-5, 25447-69-2 | |

| Record name | (E)-2-Octenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2548-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octenal, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002548870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octenal (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-2-Octenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-oct-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oct-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55N91D7775 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.